molecular formula C13H23NO5 B1529863 (2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate CAS No. 180854-46-0

(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Cat. No. B1529863
CAS RN: 180854-46-0
M. Wt: 273.33 g/mol
InChI Key: ZGUGBQXPZDHWHV-UWVGGRQHSA-N
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Description

(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, also known as EHP-2C, is a chiral, bifunctional compound that has been widely used in organic synthesis, particularly in the synthesis of peptide-based drugs. EHP-2C is an important building block in peptide synthesis, as it is able to form a stable amide bond with a wide variety of amino acids. It is also used in the synthesis of peptide-based drugs, such as peptide hormones, peptide antibiotics, and peptide vaccines.

Scientific Research Applications

Generation and Rearrangement of Destabilized Vinyl Cations

Research on cyclic ethyl 2-diazo-3-hydroxy carboxylates, prepared through reactions involving similar ethyl esters, has been shown to afford a diverse array of products through the treatment with boron trifluoride etherate. The reaction mechanism involves Lewis acid complexation, neighboring-group participation, and multiple shifts leading to stable cations, showcasing the compound's reactivity and potential for creating complex molecular structures (Pellicciari et al., 1996).

Palladium-catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, sharing functional groups with the compound of interest, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This methodology allows for the efficient synthesis of carboxamides and ketocarboxamides, demonstrating the utility of such compounds in complex organic synthesis and potential pharmaceutical applications (Takács et al., 2014).

Bioconjugation in Aqueous Media

The study of amide formation mechanisms using carbodiimides in aqueous media highlights the importance of protecting groups, such as Boc, in facilitating reactions under biocompatible conditions. This research underscores the relevance of compounds with protected carboxylic and hydroxy groups in bioconjugation, drug delivery systems, and biomaterials development (Nakajima & Ikada, 1995).

Enzymatically Catalyzed Polymerization

Compounds like Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized using enzymes as catalysts in aqueous media, demonstrating the potential of such compounds in the development of biodegradable polymers and environmentally friendly materials (Pang et al., 2003).

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGBQXPZDHWHV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119306
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

CAS RN

180854-46-0
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180854-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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